molecular formula C18H17N7O3 B6500450 N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 847382-01-8

N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6500450
CAS No.: 847382-01-8
M. Wt: 379.4 g/mol
InChI Key: ZNRLDAMDQSKALC-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidin-7-one core substituted at position 3 with a 4-methylbenzyl group and at position 6 with an acetamide-linked 5-methyl-1,2-oxazole moiety.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-11-3-5-13(6-4-11)8-25-17-16(21-23-25)18(27)24(10-19-17)9-15(26)20-14-7-12(2)28-22-14/h3-7,10H,8-9H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRLDAMDQSKALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2C_{18}H_{20}N_4O_2, with a molecular weight of approximately 336.38 g/mol. The compound features a complex structure that includes an oxazole ring and a triazolopyrimidine moiety, which are known for their biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and receptors. Notably, it has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which plays a critical role in inflammation and pain pathways. Inhibiting COX-II can lead to reduced synthesis of prostaglandins involved in inflammatory responses.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit varying degrees of COX-II inhibition. For instance:

  • IC50 Values : Compounds in related studies have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II enzymes .
CompoundIC50 (μM)Selectivity
Celecoxib0.78Reference
PYZ160.52High
PYZ195.01Moderate

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For example:

  • Anti-inflammatory Activity : In animal models, these compounds have shown reductions in paw edema and other inflammatory markers when administered .

Case Studies

  • Study on COX Inhibition : A study published in the Journal of Medicinal Chemistry highlighted a series of compounds with structural similarities to this compound that demonstrated potent COX-II inhibition and anti-inflammatory properties .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of triazole-containing compounds in models of neurodegeneration. The results suggested potential applications in treating conditions like Alzheimer's disease due to their ability to modulate inflammatory pathways in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolo-Pyrimidine Core
  • CAS 893913-36-5 : Differs by having a 4-chlorophenyl group at position 3 instead of 4-methylbenzyl. The chloro substituent increases electron-withdrawing effects, which may alter binding affinity in enzymatic targets compared to the methyl group in the target compound .
  • CAS 892469-51-1 : Features a phenylmethyl (benzyl) group at position 3 and a 2-chlorophenylmethyl substituent on the acetamide. The absence of a methyl/chloro group on the benzyl ring and the ortho-chloro substitution on the acetamide may reduce steric hindrance compared to the target compound’s para-methylbenzyl group .

Table 1: Substituent Effects on Triazolo-Pyrimidine Analogs

Compound Position 3 Substituent Acetamide Substituent Key Properties
Target Compound 4-Methylbenzyl 5-Methyl-1,2-oxazole Enhanced lipophilicity
CAS 893913-36-5 4-Chlorophenyl 5-Methyl-1,2-oxazole Higher electron withdrawal
CAS 892469-51-1 Benzyl 2-Chlorophenylmethyl Reduced steric bulk
Core Structure Variations
  • The compound in includes a pyrazole substituent, which may enhance solubility compared to the target’s oxazole .
  • Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives () : These feature fused benzo/imidazo rings, increasing molecular planarity and rigidity. Such structures may improve binding to flat enzymatic pockets but reduce synthetic accessibility compared to the target compound’s simpler triazolo-pyrimidine core .

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable, analogs provide insights:

  • Melting Points : Triazolo-pyrimidine derivatives typically range from 160–200°C (e.g., compound 69 in melts at 168–170°C) .
  • Spectroscopy : 1H NMR of similar compounds shows characteristic peaks for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm). Mass spectrometry confirms molecular weights (e.g., HRMS in ) .

Structure-Activity Relationship (SAR) Insights

  • Position 3 Substituents : Methyl or chloro groups on the benzyl ring modulate lipophilicity (ClogP) and electronic effects. Para-substitution (methyl in target, chloro in CAS 893913-36-5) may enhance target affinity compared to ortho-substitution (CAS 892469-51-1) .
  • Heterocyclic Moieties : The 5-methyl-1,2-oxazole in the target compound likely improves metabolic stability over pyrazole or thiadiazole analogs (e.g., ) due to reduced susceptibility to oxidative metabolism .

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